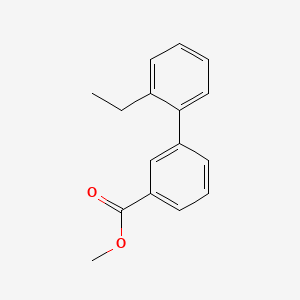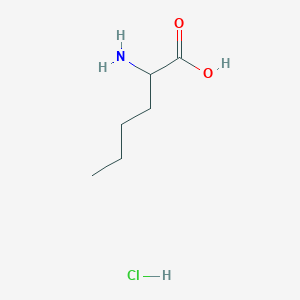![molecular formula C9H10O3S B7960968 Methyl 4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate](/img/structure/B7960968.png)
Methyl 4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a pyran ring precursor in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium hydride, organolithium compounds; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The specific pathways involved depend on the particular application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxylate and thiophene-3-carboxylate share structural similarities with Methyl 4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate.
Pyran Derivatives: Compounds like 2H-pyran-3-carboxylate and 4H-pyran-3-carboxylate also exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of both thiophene and pyran rings in its structure, which imparts distinct chemical reactivity and potential for diverse applications. This dual-ring system allows for a broader range of chemical modifications and interactions compared to compounds with only one type of ring .
Properties
IUPAC Name |
methyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-11-9(10)7-5-13-8-4-12-3-2-6(7)8/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAACSQTHAQUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[3-(2-methylphenyl)phenyl]acetate](/img/structure/B7960899.png)
![Methyl 2-[3-(2-chloro-4-methoxyphenyl)phenyl]acetate](/img/structure/B7960907.png)






![Methyl 2-[3-(3-cyanophenyl)phenyl]acetate](/img/structure/B7960974.png)
amino}pyrrolidine-1-carboxylate](/img/structure/B7960975.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)benzoate](/img/structure/B7960987.png)

